molecular formula C22H21N5O B6020732 [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

[1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

Cat. No.: B6020732
M. Wt: 371.4 g/mol
InChI Key: DWHBIZIRPLOYBL-UHFFFAOYSA-N
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Description

[1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone: is a complex organic compound that features a triazole ring and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of [1-(2-Phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined triazole and tetrahydropyridoindole structure, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

[1-(2-phenylethyl)triazol-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(21-15-27(25-24-21)13-10-16-6-2-1-3-7-16)26-12-11-18-17-8-4-5-9-19(17)23-20(18)14-26/h1-9,15,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHBIZIRPLOYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CN(N=N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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